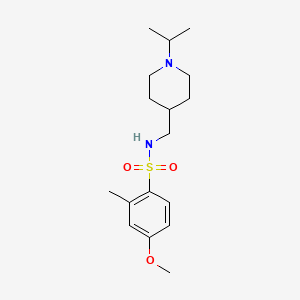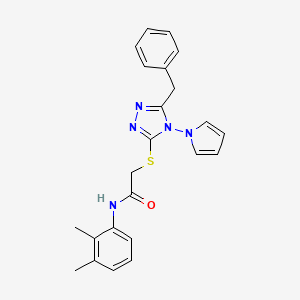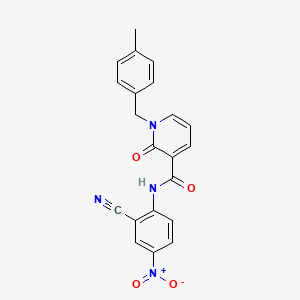
N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of “[(1-isopropylpiperidin-4-yl)methyl]amine”, a related compound, is a specialty area of proteomics research . More detailed information about the synthesis of “N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide” specifically is not available in the searched resources.Applications De Recherche Scientifique
Synthesis and Biological Activity
- Antiviral and Antifungal Properties : Novel chiral and achiral sulfonamides have been synthesized and evaluated for their anti-HIV and antifungal activities. These studies contribute to the ongoing search for effective treatments against HIV and fungal infections (Zareef et al., 2007).
Chemical Properties and Applications
- Fluorescence and Metal Ion Detection : Sulfonamide derivatives have been explored for their ability to form fluorescent complexes with metal ions like Zn(II), indicating potential applications in fluorescence-based sensing technologies (Kimber et al., 2003).
Anticancer Research
- DNA Interaction and Anticancer Activity : Copper(II)-sulfonamide complexes have been studied for their DNA-binding properties, DNA cleavage capabilities, genotoxicity, and anticancer activity, demonstrating the potential of sulfonamides in cancer therapy (González-Álvarez et al., 2013).
Photodynamic Therapy
- Singlet Oxygen Generation for Cancer Treatment : A zinc phthalocyanine derivative substituted with a new sulfonamide group exhibited high singlet oxygen quantum yield, highlighting its potential as a photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Neurogenesis
- Stimulation of Neural Stem Cell Growth : Derivatives of sulfonamide compounds have shown promising results in promoting neurogenesis by increasing the final cell division in neural stem cells, which could have implications for neurological diseases and injuries (Shin et al., 2015).
Propriétés
IUPAC Name |
4-methoxy-2-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-13(2)19-9-7-15(8-10-19)12-18-23(20,21)17-6-5-16(22-4)11-14(17)3/h5-6,11,13,15,18H,7-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRSXIRFDMBERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)

![2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid](/img/structure/B2416319.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2416323.png)

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)



![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)
![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2416333.png)

![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)